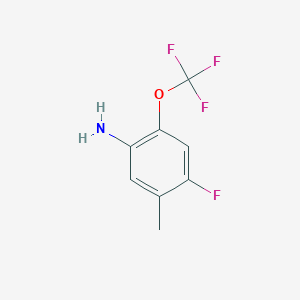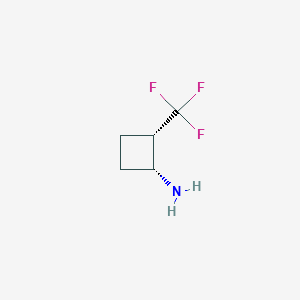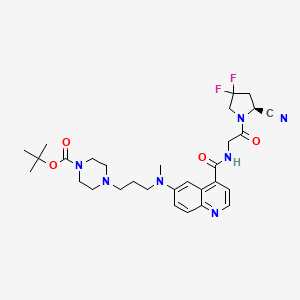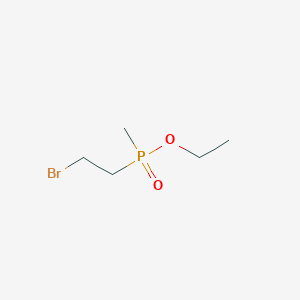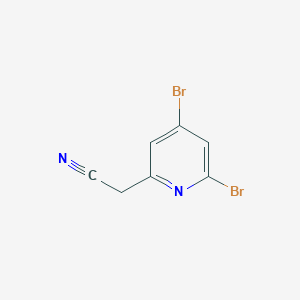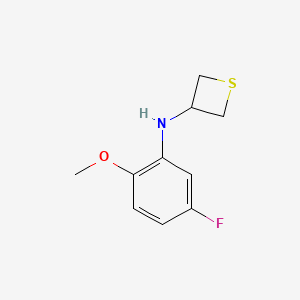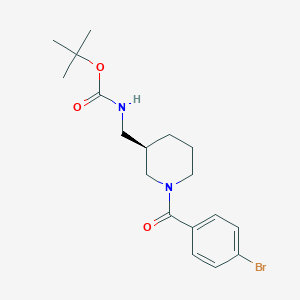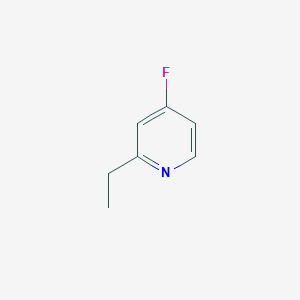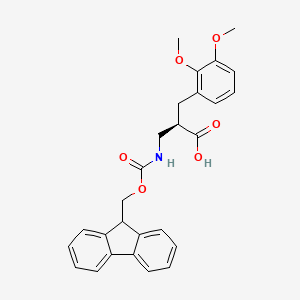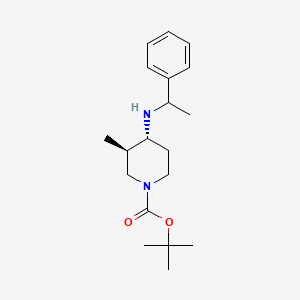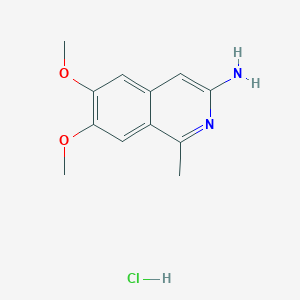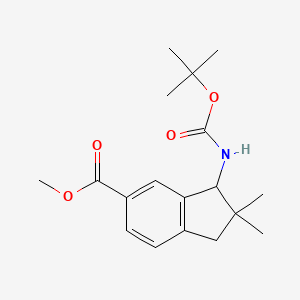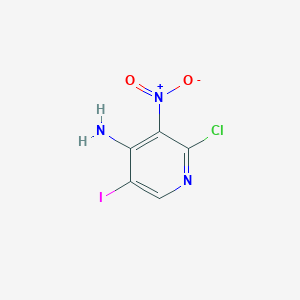
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a bromobenzyl moiety, and a propanoic acid backbone. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Bromobenzyl Addition: The bromobenzyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the protected amino acid with 4-bromobenzyl bromide in the presence of a base like potassium carbonate.
Final Product Formation: The final compound is obtained after purification, typically using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl moiety.
Reduction: Reduction reactions can target the carbonyl group in the Fmoc protecting group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives of the bromobenzyl group.
Reduction: Reduced forms of the Fmoc group.
Substitution: Substituted derivatives where the bromine atom is replaced by another group.
Applications De Recherche Scientifique
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialized peptides for various industrial applications.
Mécanisme D'action
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The bromobenzyl group can be used to introduce specific functional groups into the peptide chain, allowing for the creation of complex and functional peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid: Similar structure but with a methyl group instead of bromine.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-nitrobenzyl)propanoic acid: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid provides unique reactivity compared to its analogs. Bromine is a good leaving group, making this compound particularly useful in substitution reactions. Additionally, the bromobenzyl group can participate in specific interactions that are not possible with other substituents, adding to its versatility in peptide synthesis and other applications.
Propriétés
Formule moléculaire |
C25H22BrNO4 |
|---|---|
Poids moléculaire |
480.3 g/mol |
Nom IUPAC |
(2S)-2-[(4-bromophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22BrNO4/c26-18-11-9-16(10-12-18)13-17(24(28)29)14-27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1 |
Clé InChI |
PUJWVDREFCBUIF-KRWDZBQOSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC=C(C=C4)Br)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


